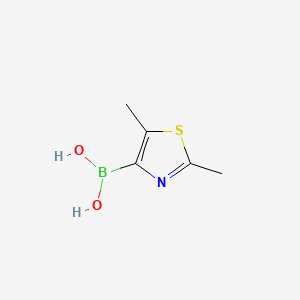

(2,5-Dimethylthiazol-4-yl)boronic acid

Description

Properties

Molecular Formula |

C5H8BNO2S |

|---|---|

Molecular Weight |

157.00 g/mol |

IUPAC Name |

(2,5-dimethyl-1,3-thiazol-4-yl)boronic acid |

InChI |

InChI=1S/C5H8BNO2S/c1-3-5(6(8)9)7-4(2)10-3/h8-9H,1-2H3 |

InChI Key |

RYTFPHMGGBFBKV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(SC(=N1)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Miyaura Borylation of Halogenated Thiazole Precursors

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling between an aryl or heteroaryl halide and a diboron reagent (commonly bis(pinacolato)diboron), yielding boronate esters which can be hydrolyzed to boronic acids.

- Starting material: 4-bromo-2,5-dimethylthiazole or 4-iodo-2,5-dimethylthiazole

- Reagents: Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate)

- Solvent: Dimethylformamide (DMF) or dioxane

- Temperature: 80–100°C

- Reaction time: 6–24 hours

After the borylation step, the boronate ester intermediate is hydrolyzed under acidic conditions to yield (2,5-Dimethylthiazol-4-yl)boronic acid.

$$

\text{4-bromo-2,5-dimethylthiazole} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{4-(pinacolboronate)-2,5-dimethylthiazole} \xrightarrow[\text{H}^+]{\text{H}_2\text{O}} \text{(2,5-Dimethylthiazol-4-yl)boronic acid}

$$

| Parameter | Typical Value |

|---|---|

| Catalyst loading | 1–5 mol% Pd |

| Base | Potassium acetate (2 equiv) |

| Temperature | 80–100 °C |

| Reaction time | 6–24 hours |

| Yield | 60–90% isolated yield |

This method benefits from mild conditions compatible with sensitive functional groups and has been widely used for heteroaryl boronic acid synthesis.

Preparation via Lithiation and Subsequent Borylation

An alternative method involves lithiation of the thiazole ring at the 4-position, followed by reaction with a boron electrophile such as trialkyl borates.

- Starting material: 2,5-dimethylthiazole

- Lithiation: Treatment with n-butyllithium (n-BuLi) at low temperature (-78 °C) to generate 4-lithio-2,5-dimethylthiazole

- Electrophile: Triisopropyl borate or trimethyl borate

- Work-up: Acidic hydrolysis to yield boronic acid

$$

\text{2,5-dimethylthiazole} \xrightarrow[\text{-78°C}]{\text{n-BuLi}} \text{4-lithio-2,5-dimethylthiazole} \xrightarrow{\text{B(OR)}3} \text{boronate ester} \xrightarrow[\text{H}^+]{\text{H}2\text{O}} \text{(2,5-Dimethylthiazol-4-yl)boronic acid}

$$

| Parameter | Typical Value |

|---|---|

| Lithiation temperature | -78 °C |

| Electrophile equivalents | 1.2–1.5 equiv |

| Hydrolysis | Acidic aqueous work-up |

| Yield | Moderate to good (50–75%) |

This method requires strict anhydrous conditions and careful temperature control but avoids the use of palladium catalysts.

Synthesis via Curtius Rearrangement and Late-Stage Borylation (Indirect Route)

In complex molecule synthesis, a late-stage Miyaura borylation is sometimes employed after constructing the thiazole core with other functional groups.

- The Curtius rearrangement can be used to generate intermediates bearing functional groups compatible with borylation.

- The boronic acid moiety is introduced in the final step via Miyaura borylation, improving overall yield and purity.

- This approach has been demonstrated in related boronic acid-containing heterocycles, improving scalability and reducing side products.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Miyaura borylation of halogenated thiazoles | Mild conditions, high functional group tolerance, scalable | Requires palladium catalyst, expensive reagents | 60–90 |

| Lithiation followed by borylation | No Pd catalyst needed, straightforward reagents | Sensitive to moisture, low temperature required | 50–75 |

| Curtius rearrangement + late-stage borylation | High purity, fewer side-products, scalable | Multi-step, more complex synthesis | Variable (improved over direct routes) |

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Bromination or iodination at C-4 | Precursor preparation |

| Miyaura borylation | Pd(dppf)Cl2 (1–5 mol%), B2pin2, KOAc, 80–100 °C, 6–24 h | High yield, mild conditions |

| Hydrolysis | Acidic aqueous solution (HCl or AcOH) | Converts boronate ester to acid |

| Lithiation (alternative) | n-BuLi, -78 °C, then B(OR)3, acidic work-up | Requires strict anhydrous setup |

| Purification | Silica gel chromatography or crystallization | Removes side products |

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylthiazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

(2,5-Dimethylthiazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethylthiazol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and separation applications . In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

The following analysis compares (2,5-Dimethylthiazol-4-yl)boronic acid with structurally or functionally analogous boronic acids, emphasizing physicochemical properties, biological activity, and reactivity.

Structural and Electronic Comparisons

Key Insights :

Key Insights :

- Boronic acids with bulky substituents (e.g., methoxyethyl phenoxy groups) exhibit enhanced inhibitory potency due to improved target interactions .

- The thiazole ring in the target compound could mimic heterocyclic motifs in natural ligands, though experimental validation is needed.

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for (2,5-Dimethylthiazol-4-yl)boronic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling a thiazole precursor with a boronic acid moiety. A common approach is reacting phenylboronic acid derivatives with functionalized thiazoles under basic conditions (e.g., NaOH) in polar aprotic solvents like DMF or THF. Catalysts such as palladium or nickel can enhance cross-coupling efficiency . Optimization strategies include:

- Temperature control : Maintain reflux conditions for 18–24 hours to ensure complete reaction.

- Solvent selection : DMF improves solubility of intermediates, while THF minimizes side reactions.

- Purification : Use column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate) to isolate the product.

Q. What are the key chemical reactions and conditions for (2,5-Dimethylthiazol-4-yl)boronic acid in cross-coupling applications?

This compound participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides. Key conditions include:

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring and boronic acid moiety. ¹¹B NMR (δ 28–32 ppm) verifies boron hybridization .

- X-ray crystallography : Resolves bond angles and confirms the planar geometry of the thiazole-boronic acid system .

- Mass spectrometry : MALDI-MS requires derivatization (e.g., diol esterification) to prevent boroxine formation, which complicates analysis .

Advanced Research Questions

Q. How can the binding kinetics of (2,5-Dimethylthiazol-4-yl)boronic acid with diol-containing biomolecules be evaluated?

Use stopped-flow fluorescence spectroscopy to measure binding rates in aqueous solutions at physiological pH (7.4). Key steps:

- Sample preparation : Dissociate boroxine by pre-treating the compound with 0.1 M HCl, then neutralize.

- Data acquisition : Mix the compound with sugars (e.g., D-fructose, D-glucose) and monitor fluorescence changes at λₑₓ = 300 nm, λₑₘ = 420 nm.

- Analysis : Calculate kon and koff using pseudo-first-order kinetics. Expect kon values following D-fructose > D-mannose > D-glucose .

Q. What strategies mitigate boroxine formation during mass spectrometric analysis of this compound?

- Derivatization : React with diols (e.g., pinacol) to form boronic esters, stabilizing the compound and eliminating dehydration/trimerization .

- Matrix selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) in MALDI-MS to enhance ionization without side reactions.

- Rapid analysis : Acquire spectra immediately after sample preparation to minimize boroxine formation .

Q. How can the stability of (2,5-Dimethylthiazol-4-yl)boronic acid under physiological conditions be assessed?

- Oxidative stability : Expose the compound to H₂O₂ (1.2 equiv.) and monitor degradation via ¹H NMR. Compare oxidation rates with boronic esters (e.g., pinacol ester) to identify protective diol partners .

- pH-dependent stability : Use ¹¹B NMR to track structural changes across pH 5–8. Boronic acid exists as trigonal (B(OH)₂) at neutral pH and tetrahedral (B(OH)₃⁻) in alkaline conditions .

Q. How can researchers design experiments to study this compound’s enzyme inhibitory effects in cancer models?

- Target selection : Focus on proteasomes or kinases with conserved diol motifs (e.g., serine proteases).

- Cellular assays : Use glioblastoma cell lines (e.g., U87-MG) treated with the compound (1–50 µM) and measure viability via MTT assay after 48 hours .

- Mechanistic validation : Perform competitive inhibition assays with known inhibitors (e.g., bortezomib) and analyze binding via surface plasmon resonance (SPR) .

Q. What methods optimize glycoprotein capture efficiency using immobilized (2,5-Dimethylthiazol-4-yl)boronic acid?

- Surface functionalization : Immobilize the compound on carboxymethyl dextran-coated gold chips via EDC/NHS chemistry.

- Buffer optimization : Use 50 mM HEPES (pH 7.4) with 150 mM NaCl to minimize non-specific interactions.

- Elution : Apply 100 mM borate buffer (pH 9.0) to disrupt boronate-diol bonds and recover captured glycoproteins (e.g., RNAse B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.